6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one
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Overview
Description
6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one is a synthetic purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable purine precursor.
Alkylation: The precursor undergoes alkylation to introduce the ethyl group at the 7-position.
Benzylation: The next step involves benzylation at the 9-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the purine ring structure.
Reduction: Reduction reactions may be used to modify functional groups attached to the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, alkyl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: May be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide metabolism or receptors on cell surfaces. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as DNA replication, transcription, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-9-benzylpurine: Lacks the ethyl group at the 7-position.
7-Ethyl-6-amino-9H-purine: Lacks the benzyl group at the 9-position.
6-Amino-9-ethylpurine: Lacks the benzyl group and has an ethyl group at the 9-position.
Uniqueness
6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one is unique due to the specific combination of functional groups attached to the purine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
88420-70-6 |
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Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
6-amino-9-benzyl-7-ethylpurin-8-one |
InChI |
InChI=1S/C14H15N5O/c1-2-18-11-12(15)16-9-17-13(11)19(14(18)20)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,16,17) |
InChI Key |
GNCAAFDJFCMLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=CN=C2N(C1=O)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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